molecular formula C15H24N2O4S B7704274 N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B7704274
M. Wt: 328.4 g/mol
InChI Key: QIJGUHDIULITIP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide: is a synthetic organic compound Its structure includes a methoxypropyl group, a trimethylphenyl group, and a sulfonylamino group attached to an acetamide backbone

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11-8-12(2)15(13(3)9-11)22(19,20)17-10-14(18)16-6-5-7-21-4/h8-9,17H,5-7,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGUHDIULITIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylphenyl sulfonyl chloride, is prepared by reacting 2,4,6-trimethylphenol with chlorosulfonic acid.

    Amidation reaction: The sulfonyl chloride is then reacted with 3-methoxypropylamine to form the sulfonylamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonylamide intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of N-(3-hydroxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide.

    Reduction: Formation of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)thioamino]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for its biological activity and interactions with enzymes or receptors.

Medicine:

  • Explored as a potential drug candidate for various therapeutic areas.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • N-(3-methoxypropyl)-2-[(2,4,6-dimethylphenyl)sulfonylamino]acetamide
  • N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propionamide

Comparison:

  • The presence of different substituents on the phenyl ring or variations in the acetamide backbone can significantly affect the compound’s properties, such as reactivity, solubility, and biological activity.
  • N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide might exhibit unique properties due to the specific arrangement of its functional groups, making it distinct from similar compounds.

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